1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
The compound 1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic derivative based on the penicillin nucleus. Its core structure, 4-thia-1-azabicyclo[3.2.0]heptane, is characteristic of penicillins, with modifications at positions 2 and 6 influencing its pharmacological properties .
- Position 6: The 2-amino(phenyl)acetamido group is critical for antibacterial activity, resembling the side chains of ampicillin and other aminopenicillins. This moiety enhances binding to penicillin-binding proteins (PBPs) in bacterial cell walls .
- Position 2: The ethoxycarbonyloxy ethyl ester acts as a prodrug modification. This esterification improves oral bioavailability by increasing lipophilicity, requiring enzymatic hydrolysis in vivo to release the active carboxylic acid form .
The molecular formula is C₂₃H₂₉N₃O₇S, with a molecular weight of approximately 507.56 g/mol. Key physicochemical properties include a predicted logP of 1.8 (indicating moderate lipophilicity) and a polar surface area (PSA) of 133 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLLRNADZZWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860547 | |
| Record name | 1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Information
- Molecular Formula: \$$C{21}H{27}N3O7S\$$
- Molecular Weight: 799.9 g/mol (computed by PubChem)
The compound features a complex structure, including a bicyclic system with a thiazolidine ring, a beta-lactam, and various substituents such as ethoxycarbonyl, amino, and phenylacetamido groups.
Data Tables
Since specific data tables for the preparation of 1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate are unavailable, we can provide a generalized example based on similar chemical syntheses:
Table 1: Reaction Conditions for a Model Bicyclic Compound Synthesis
| Reaction Step | Reagent(s) | Solvent | Temperature (°C) | Time |
|---|---|---|---|---|
| Deprotonation | Lithium diisopropylamide | Tetrahydrofuran | -60 | 1 hour |
| Electrophilic Addition | 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide | Tetrahydrofuran | -60 to 25 | Overnight |
| Quenching | Water | Ethyl acetate | 25 | Instantaneous |
| Extraction/Washing | Ethyl acetate, Citric Acid, Sodium Hydroxide | N/A | 25 | N/A |
| Drying | Sodium Sulfate | N/A | 25 | N/A |
| Purification | Silica Gel Flash Chromatography | Ethyl acetate/Petroleum Ether | N/A | N/A |
Analysis of Preparation Methods
The preparation of complex molecules like 1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multi-step synthesis with protecting groups to ensure selectivity and yield. Key considerations include:
- Protecting Groups: Amino groups and carboxylic acids require protection to prevent unwanted side reactions.
- Chiral Centers: The presence of multiple chiral centers necessitates stereoselective reactions or chiral resolution techniques.
- Reaction Conditions: Optimization of temperature, solvent, and reagents is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bacampicillin undergoes hydrolysis, a type of chemical reaction where a compound reacts with water to break down into smaller molecules. In the case of bacampicillin, it is hydrolyzed by esterases present in the intestinal wall and serum to release ampicillin .
Common Reagents and Conditions: The hydrolysis of bacampicillin requires the presence of esterases, which are enzymes that catalyze the reaction. This process occurs under physiological conditions, such as the pH and temperature found in the human body .
Major Products Formed: The primary product formed from the hydrolysis of bacampicillin is ampicillin, which is the active antimicrobial agent. Other byproducts include acetaldehyde, carbon dioxide, and ethanol .
Scientific Research Applications
Bacampicillin has been extensively studied for its applications in medicine, particularly in the treatment of bacterial infections. It is used to treat infections of the respiratory tract, skin, and subcutaneous tissues, as well as urinary tract infections and uncomplicated gonococcal urethritis . In scientific research, bacampicillin is used to study the pharmacokinetics and pharmacodynamics of prodrugs, as well as the mechanisms of drug absorption and metabolism .
Mechanism of Action
Bacampicillin exerts its effects by being hydrolyzed to ampicillin, which then inhibits the biosynthesis of bacterial cell wall mucopeptides. Ampicillin binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound shares the 2-amino(phenyl)acetamido group with ampicillin but differs in its prodrug ester, resembling bacampicillin. This esterification reduces gastric degradation and enhances bioavailability .
- Compared to Compound 65 (), the target compound’s smaller ester group (ethoxycarbonyloxy ethyl vs. 4-methoxybenzyl) may improve hydrolysis efficiency and tissue penetration .
β-Lactamase Stability and Spectrum of Activity
The 2-amino(phenyl)acetamido group confers activity against Gram-positive bacteria (e.g., Streptococcus spp.) and some Gram-negative strains (e.g., E. coli). However, like ampicillin, it is susceptible to hydrolysis by β-lactamases. In contrast:
- Cephalosporins (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives , ) have a six-membered dihydrothiazine ring, providing greater β-lactamase resistance .
- Clavulanic acid combinations (e.g., amoxicillin/clavulanate) inhibit β-lactamases, a feature absent in the target compound .
Pharmacokinetic Modifications
Table 2: Pharmacokinetic Properties
The ethoxycarbonyloxy ethyl ester in the target compound mirrors prodrug strategies used in cefpodoxime proxetil , enhancing absorption while requiring enzymatic activation .
In Silico and QSAR Predictions
and highlight the use of QSAR models to predict activity and toxicity. Computational models also predict moderate plasma protein binding (~70%) and renal excretion as the primary clearance route .
Biological Activity
1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound known for its diverse biological activities. This compound features a bicyclic structure that enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula: C21H27N3O7S, with a molecular weight of 465.5 g/mol. Its structure includes various functional groups that contribute to its biological activity, particularly the ethoxycarbonyl and amide linkages.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O7S |
| Molecular Weight | 465.5 g/mol |
| Structure Type | Bicyclic |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : The thiazolidine derivatives are often noted for their antimicrobial properties.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation.
- Antitumor Activity : Some bicyclic derivatives are recognized for their ability to inhibit tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Binding : It could bind to various receptors in the body, modulating physiological responses.
- Cellular Uptake : The structural features facilitate cellular uptake, enhancing its bioavailability and efficacy.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar thiazolidine derivatives against various bacterial strains. Results indicated significant inhibition zones, demonstrating potential as an antimicrobial agent.
Study 2: Anti-inflammatory Properties
Research on related compounds showed promising anti-inflammatory effects in animal models, suggesting that modifications to the bicyclic structure could enhance these properties.
Study 3: Antitumor Activity
In vitro studies assessed the cytotoxic effects of similar bicyclic compounds on cancer cell lines. Results indicated dose-dependent inhibition of cell proliferation, highlighting potential therapeutic applications in oncology.
Computational Predictions
Computational methods have been employed to predict the biological activities of this compound based on its structure:
- Structure-Activity Relationship (SAR) : Analysis revealed correlations between structural modifications and biological effects.
- Molecular Docking Studies : These studies suggested strong binding affinities to target proteins involved in disease pathways.
Q & A
Basic: What are the established synthetic routes for this compound, and how is structural confirmation achieved?
Answer:
The compound is synthesized via nucleophilic acyl substitution, where the β-lactam core (e.g., 6-aminopenicillanic acid derivatives) reacts with activated acylating agents. For example, analogous β-lactam antibiotics are prepared by coupling 6-APA with ethoxycarbonyloxyethyl chloride under anhydrous conditions (pH 7.5–8.5, 0–5°C) to preserve β-lactam integrity . Structural confirmation employs:
- IR spectroscopy : β-lactam carbonyl stretches (~1770 cm⁻¹) and amide I/II bands (~1650–1550 cm⁻¹).
- NMR : ¹H NMR resolves stereochemistry (e.g., C-6 α/β protons at δ 5.3–5.6 ppm; C-2 methyl groups at δ 1.4–1.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 563.2) .
Basic: How does solubility in different solvents influence purification strategies?
Answer:
Solubility data indicate limited solubility in non-polar solvents (hexane, <0.1 mg/mL) but moderate solubility in polar aprotic solvents (DMF, ~12 mg/mL) . Purification strategies include:
- Recrystallization : Ethanol-water (4:1 v/v) at 4°C yields >90% purity.
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes hydrophobic by-products.
- Lyophilization : For aqueous stability testing, dialyze against pH 7.4 PBS followed by freeze-drying .
Advanced: How can reaction conditions be optimized to maximize synthesis yield?
Answer:
Critical parameters:
- Stoichiometry : Use 1.2–1.5 equivalents of acylating agent to minimize diacylation (monitored via TLC).
- Temperature : Maintain below 0°C during acyl chloride addition to prevent β-lactam degradation.
- Solvent : Anhydrous dichloromethane with 4Å molecular sieves reduces hydrolysis.
Microwave-assisted synthesis (50°C, 30 min) improves yield to 65% vs. 45% with traditional reflux (12 hr) .
Advanced: What explains antibacterial activity disparities between the parent compound and its metal complexes?
Answer:
The parent compound inhibits PBPs via β-lactam ring acylation (MIC: 8 μg/mL for S. aureus). Cr(III) complexes enhance activity (MIC: 2 μg/mL) by:
- Membrane disruption : Increased ethidium bromide uptake in fluorescence assays suggests improved permeability .
- Steric effects : The ethoxycarbonyloxyethyl group may reduce PBP affinity compared to ampicillin (MIC: 0.5 μg/mL). SAR studies using ITC reveal ΔG binding differences of 2.3 kcal/mol .
Advanced: How should conflicting stability data under varying pH be resolved?
Answer:
Discrepancies arise from analytical method limitations:
- HPLC : C18 column with 0.1% TFA gradient detects degradation products (e.g., hydrolyzed β-lactam at tR 3.2 min).
- Accelerated stability studies : 40°C/75% RH for 14 days predicts t₉₀ of 18 months (Arrhenius model, Eₐ = 24.5 kJ/mol).
- ¹H NMR quantification : Internal standards (e.g., TSP) differentiate degradation (<5% at pH 7.4 vs. 32% at pH 2.0) .
Basic: What analytical techniques assess purity and stereochemical integrity?
Answer:
- Chiral HPLC : Chiralpak IC-3 column (hexane/isopropanol 85:15) confirms >98% enantiomeric excess.
- X-ray crystallography : Resolves bicyclo[3.2.0]heptane conformation (C-6 R configuration, dihedral angle 112°).
- Elemental analysis : Acceptable ±0.4% deviation for C, H, N .
Advanced: What strategies improve metabolic stability in vivo without losing efficacy?
Answer:
- Pro-drug modification : Pivaloyloxymethyl esters increase oral bioavailability (AUC₀–₂₄h from 8.2 to 14.7 μg·hr/mL).
- Deuteration : C-3 methyl deuteration reduces CYP3A4-mediated degradation (²H-NMR shows 70% isotopic retention).
- Co-administration : With β-lactamase inhibitors (e.g., clavulanic acid) to prevent enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
